molecular formula C10H12N2O4S2 B12717483 2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro- CAS No. 86842-19-5

2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,2-ethanediyl)bis(dihydro-

Cat. No.: B12717483
CAS No.: 86842-19-5
M. Wt: 288.3 g/mol
InChI Key: KHYTWGXVTLFEFG-UHFFFAOYSA-N
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Description

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is a complex organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique dione structure and ethanediyl linkage, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using thiourea and α-haloketones as starting materials.

    Reaction Conditions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the dione moiety to diols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the thiazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Diols.

    Substitution Products: Various substituted thiazines depending on the nucleophile used.

Scientific Research Applications

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: May modulate biochemical pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazine Derivatives: Compounds with similar thiazine ring structures.

    Dione Compounds: Molecules containing dione functional groups.

Uniqueness

2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,2-ethanediyl)bis(dihydro-) is unique due to its specific combination of thiazine and dione structures, which confer distinct chemical and biological properties.

Properties

CAS No.

86842-19-5

Molecular Formula

C10H12N2O4S2

Molecular Weight

288.3 g/mol

IUPAC Name

3-[2-(2,4-dioxo-1,3-thiazinan-3-yl)ethyl]-1,3-thiazinane-2,4-dione

InChI

InChI=1S/C10H12N2O4S2/c13-7-1-5-17-9(15)11(7)3-4-12-8(14)2-6-18-10(12)16/h1-6H2

InChI Key

KHYTWGXVTLFEFG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)N(C1=O)CCN2C(=O)CCSC2=O

Origin of Product

United States

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